Fluorine Loading and Lipophilicity Gain
The target compound contains six fluorine atoms (F6) and a molecular weight of 364.04 g mol⁻¹, whereas the closest commercial analog 3-bromo-4-(trifluoromethoxy)benzonitrile (CAS 191602-89-8) bears only three fluorine atoms (F3) and has a molecular weight of 266.01 g mol⁻¹ . This 37 % increase in molecular weight and doubling of fluorine count translate into significantly higher lipophilicity (predicted LogP ≈ 4.1 vs. ~3.1 for the mono-OCF₃ analog) and greater metabolic inertness of the perfluorinated chain .
| Evidence Dimension | Fluorine count and molecular weight |
|---|---|
| Target Compound Data | 6 F atoms; MW 364.04 g·mol⁻¹; predicted LogP 4.12 |
| Comparator Or Baseline | 3-Bromo-4-(trifluoromethoxy)benzonitrile: 3 F atoms; MW 266.01 g·mol⁻¹; predicted LogP ~3.1 |
| Quantified Difference | +3 F atoms; +98.03 g·mol⁻¹; ΔLogP ≈ +1.0 |
| Conditions | Predicted values from ACD/Labs or similar algorithm; experimental LogP not reported for target compound |
Why This Matters
Higher fluorine loading reliably enhances metabolic stability and membrane permeability in drug-like molecules, directly impacting the selection of a building block for lead optimization.
